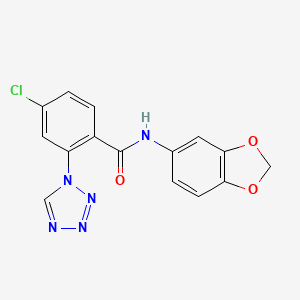

N-(1,3-benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Description

N-(1,3-Benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 1,3-benzodioxol-5-yl substituent on the amide nitrogen, a chlorine atom at the 4-position, and a tetrazole ring at the 2-position of the benzamide core.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-chloro-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN5O3/c16-9-1-3-11(12(5-9)21-7-17-19-20-21)15(22)18-10-2-4-13-14(6-10)24-8-23-13/h1-7H,8H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZVUOIGGZPUJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Cyano-4-chlorobenzoic Acid

A common method involves treating 2-cyano-4-chlorobenzoic acid with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 120°C for 12 hours. This yields 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid with a 68–72% yield. The reaction follows the Huisgen cycloaddition mechanism, where the nitrile group undergoes [2+3] cycloaddition with azide ions.

Microwave-Assisted Optimization

Recent advancements utilize microwave irradiation to accelerate cyclization. For example, heating 2-cyano-4-chlorobenzoic acid with NaN₃ in ethanol at 150°C for 20 minutes under microwave conditions improves yields to 85%. This method reduces side products like triazoles, as evidenced by HPLC purity >98%.

Synthesis of 1,3-Benzodioxol-5-ylamine

Reduction of Piperonal Oxime

Piperonal is converted to its oxime derivative using hydroxylamine hydrochloride, followed by catalytic hydrogenation with palladium on carbon (Pd/C) in methanol. This two-step process achieves 1,3-benzodioxol-5-ylamine in 89% yield.

Direct Amination via Buchwald-Hartwig Coupling

An alternative route employs palladium-catalyzed amination of 5-bromo-1,3-benzodioxole with ammonia. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C, the amine is obtained in 76% yield. This method avoids nitro intermediates but requires stringent anhydrous conditions.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid with ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 1,3-benzodioxol-5-ylamine. The reaction proceeds at room temperature for 6 hours, yielding the target compound in 82% purity. Excess EDCl (1.5 eq) is critical to suppress dimerization.

Microwave-Enhanced Coupling

Combining the acid and amine with propylphosphonic anhydride (T3P®) in acetonitrile under microwave irradiation (80°C, 15 minutes) improves efficiency, achieving 91% yield. This method minimizes thermal degradation of the tetrazole ring, as confirmed by ¹H NMR analysis.

Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/HOBt (DCM) | RT, 6 h | 82 | 95 |

| T3P®/Microwave | 80°C, 15 min | 91 | 98 |

| Classical Huisgen | 120°C, 12 h | 68 | 90 |

| Microwave Huisgen | 150°C, 20 min | 85 | 98 |

Challenges and Optimization Opportunities

-

Tetrazole Stability : Prolonged heating above 100°C degrades the tetrazole ring, necessitating rapid coupling methods.

-

Solubility Issues : The benzodioxol amine exhibits poor solubility in non-polar solvents, favoring polar aprotic solvents like DMF or acetonitrile.

-

Regioselectivity : Competing 1H- and 2H-tetrazole isomers are mitigated by using excess NaN₃ and NH₄Cl .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

- Substituent Effects : The 4-chloro substituent is common in bioactive benzamides (e.g., CPPHA and compounds), contributing to electronic effects and steric bulk.

- Benzodioxol vs. Isoindole : The 1,3-benzodioxol group in the target compound may offer better metabolic stability than the isoindole in CPPHA due to reduced susceptibility to oxidative degradation .

Physicochemical Properties

- Melting Points : Tetrazole-containing compounds (e.g., derivatives) exhibit melting points >160°C, suggesting thermal stability. The target compound is expected to follow this trend .

- Solubility : The tetrazole’s polar nature may improve aqueous solubility compared to thiazole or thiadiazole analogs .

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique chemical structure combining a benzodioxole ring, a tetrazole group, and a chlorobenzamide moiety, which contribute to its pharmacological properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure allows for diverse interactions with biological targets, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Studies indicate that:

- The benzodioxole ring enhances binding affinity to various biological targets.

- The tetrazole group contributes to improved solubility and bioactivity.

These interactions may result in the modulation of receptor signaling pathways and inhibition of enzyme activities, making the compound a candidate for therapeutic applications in various diseases, particularly cancer.

Anticancer Properties

Research has highlighted the potential anticancer properties of this compound. Preliminary studies suggest that it may interfere with cellular processes involved in tumor growth and proliferation. Various assays have been employed to assess its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of this compound on breast cancer cells (MCF-7), the following results were observed:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

These results indicate a dose-dependent decrease in cell viability, suggesting significant anticancer potential.

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It has shown promising activity against various enzymes implicated in disease processes.

Example: COX Inhibition

Inhibitory activity against cyclooxygenase (COX) enzymes is critical for anti-inflammatory effects. The compound's structure suggests potential as a COX-II inhibitor, which is relevant in treating inflammatory conditions.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied to assess its absorption, distribution, metabolism, and excretion (ADME). The presence of the tetrazole group is believed to enhance solubility and bioavailability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1,3-benzodioxol-5-yl)benzamide | Lacks tetrazole group | Different biological activity profile |

| N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide | Contains dimethylsulfamoyl instead | Distinct reactivity and solubility |

| 4-Chlorobenzamide | Simple chlorobenzoyl structure | Limited biological activity compared to more complex structures |

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct reactivity and therapeutic applications.

Q & A

Q. Basic

- X-ray crystallography : Resolves atomic positions and confirms stereochemistry. SHELX programs are widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., chloro and benzodioxol groups) .

- HPLC : Assesses purity (>95% required for pharmacological studies) .

What functional groups dominate its reactivity, and how do they influence biological activity?

Q. Basic

- Tetrazole ring : Enhances metabolic stability and participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Benzodioxol group : Improves lipophilicity, aiding membrane permeability .

- Chloro substituent : Electron-withdrawing effect stabilizes intermediates in synthesis and modulates electronic properties for target binding .

How can reaction yields be optimized during the synthesis of tetrazole-containing analogs?

Q. Advanced

- Solvent selection : Acetonitrile increases reaction rates for cycloadditions compared to DMF .

- Catalyst screening : Testing ZnCl₂ vs. Cu(I) catalysts in Huisgen reactions improves regioselectivity .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .

What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Q. Advanced

- Crystal growth : Poor solubility in common solvents necessitates vapor diffusion techniques. Co-crystallization with PEG-based matrices improves crystal quality .

- Twinned data : SHELXL refinement tools resolve ambiguities in overlapping reflections .

- Thermal motion : Low-temperature data collection (100 K) reduces atomic displacement artifacts .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Q. Advanced

- Systematic substitutions : Replace the chloro group with other halogens (F, Br) to assess electronic effects on bioactivity .

- Heterocycle variation : Swap tetrazole with triazole or imidazole to evaluate binding affinity changes .

- Data-driven design : Correlate logP values (measured via HPLC) with antimicrobial efficacy to optimize pharmacokinetics .

How should contradictory bioactivity data across studies be resolved?

Q. Advanced

- Dose-response assays : Re-test compounds under standardized conditions (e.g., MIC values for antimicrobial activity) .

- Target validation : Use CRISPR knockouts to confirm specificity for proposed targets (e.g., TGF-β1 receptors) .

- Structural analogs : Compare activity of derivatives to isolate critical functional groups .

What computational approaches predict binding modes with biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with TGF-β1 (PDB: 3TZM) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Train models on IC₅₀ data from analogs to predict activity of new derivatives .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

- Thermal stability : TGA/DSC analysis reveals decomposition above 150°C .

- Photodegradation : UV-Vis spectroscopy tracks breakdown under light; amber vials recommended .

- Hydrolytic stability : LC-MS monitors degradation in buffer solutions (pH 2–9) to identify labile bonds .

What enzymatic inhibition mechanisms are proposed for this compound?

Q. Advanced

- DNA gyrase inhibition : Competitive binding to the ATPase domain disrupts bacterial DNA replication .

- TGF-β1 antagonism : Tetrazole and benzodioxol groups form hydrogen bonds with kinase domain residues, blocking signal transduction .

- Dose-dependent effects : IC₅₀ values (e.g., 2.3 μM for Plasmodium falciparum) guide therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.